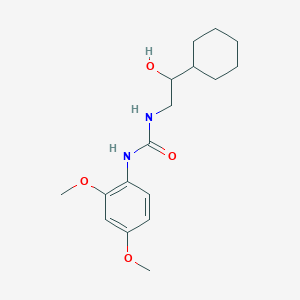

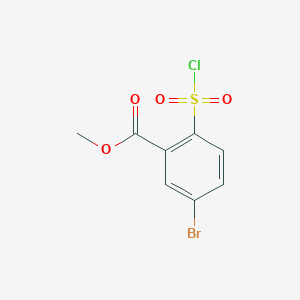

1-(2-环己基-2-羟基乙基)-3-(2,4-二甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, often involves the reaction of cyclohexane-1,2-dione with urea or its derivatives under various conditions. Studies show that products with ten-membered rings can be formed, highlighting the diversity in the synthesis outcomes based on different reactants and conditions used. These syntheses can lead to a range of derivatives, showcasing the versatility of urea-based compounds (Butler et al., 1981).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the planarity of the aryl moiety and the specific dihedral angles between different parts of the molecule. For instance, studies on similar compounds demonstrate the near-planar nature of the dimethoxyphenyl unit and the specific orientation of the urea moiety relative to the benzene ring, which is crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecule (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, contributing to the formation of complex structures and exhibiting unique properties. For example, the interaction of urea with cyclohexane dione derivatives can lead to the formation of colored products under acidic conditions, a property that can be leveraged in colorimetric assays (Butler et al., 1981).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding capabilities. The crystal structure analysis reveals the presence of short intramolecular and intermolecular hydrogen bonds, contributing to the stability and three-dimensional network formation in the solid state (Hyeong Choi et al., 2010).

Chemical Properties Analysis

The chemical behavior of urea derivatives is significantly influenced by the urea functional group and its surrounding structural context. Their reactivity in various chemical environments, such as in the presence of acids, bases, or other reactants, defines their utility in synthetic chemistry and potential applications in various fields. The intrinsic hydrogen bonding capability of the urea group also affects its chemical interactions and the formation of supramolecular structures (Butler et al., 1981).

科学研究应用

化学中的机械研究

研究已经探索了涉及尿素衍生物在形成具有重要化学性质的化合物中的反应机制。例如,已经研究了环己烷-1,2-二酮与尿素衍生物的反应,揭示了具有十元环的产物。这些反应对于确定尿素浓度的比色程序具有重要意义,突出了色团的形成通过质子化和失水过程(Butler, Hussain, & Peet, 1981)。

催化合成

在超声波作用下,尿素催化合成2,2'-芳基亚甲基双(3-羟基-5,5-二甲基-2-环己烯-1-酮)衍生物,展示了高产率和简单操作程序的环境友好方法。这种催化过程在水介质中进行,强调了尿素在促进高效和更环保的合成途径中的作用(Ji-tai Li et al., 2012)。

新化合物合成

通过涉及环己基或苄基异氰酸酯的特定反应,已经记录了新类环二肽尿素的生成。这些化合物以其结构和键合特征,有助于扩展具有潜在生化应用的尿素衍生物的多样性(Sañudo et al., 2006)。

腐蚀抑制

尿素衍生物也已被研究其腐蚀抑制性能,特别是用于保护金属在酸性环境中。研究表明三嗪基尿素衍生物作为轻钢的腐蚀抑制剂的效率,为其潜在工业应用提供了见解(Mistry et al., 2011)。

乙酰胆碱酯酶抑制

在药物化学中,特定尿素衍生物已被评估其抗乙酰胆碱酯酶活性。通过优化间隔长度和取代基,研究人员已开发出显示显著抑制活性的化合物,指向在治疗阿尔茨海默病等疾病中的治疗应用(Vidaluc et al., 1995)。

属性

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-22-13-8-9-14(16(10-13)23-2)19-17(21)18-11-15(20)12-6-4-3-5-7-12/h8-10,12,15,20H,3-7,11H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFLWXLCZFCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC(C2CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)